molecular formula C9H11N3O4 B2931107 Ethyl 4-hydrazinyl-3-nitrobenzoate CAS No. 355425-79-5

Ethyl 4-hydrazinyl-3-nitrobenzoate

Cat. No.: B2931107
CAS No.: 355425-79-5
M. Wt: 225.204
InChI Key: MAQFPKZXKHGKQY-UHFFFAOYSA-N
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Description

Ethyl 4-hydrazinyl-3-nitrobenzoate is a chemical compound with the molecular formula C9H11N3O4. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of a hydrazinyl group and a nitro group attached to a benzoate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-hydrazinyl-3-nitrobenzoate typically involves the esterification of 4-hydrazinyl-3-nitrobenzoic acid with ethanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or column chromatography to obtain a high-purity compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors. The product is purified using industrial-scale purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-hydrazinyl-3-nitrobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-hydrazinyl-3-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-hydrazinyl-3-nitrobenzoate involves its interaction with various molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The nitro group can undergo redox reactions, generating reactive oxygen species that can induce oxidative stress in cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-hydrazinyl-3-nitrobenzoate is unique due to the presence of both hydrazinyl and nitro groups, which confer a combination of reactivity and stability. This makes it a versatile compound for various scientific and industrial applications .

Properties

IUPAC Name

ethyl 4-hydrazinyl-3-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O4/c1-2-16-9(13)6-3-4-7(11-10)8(5-6)12(14)15/h3-5,11H,2,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAQFPKZXKHGKQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)NN)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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